molecular formula C14H13N3OS B2589888 4-methylphenyl 5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl ether CAS No. 956741-87-0

4-methylphenyl 5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl ether

Cat. No. B2589888
CAS RN: 956741-87-0
M. Wt: 271.34
InChI Key: HUVFTDABANFPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-methylphenyl 5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl ether” is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a pyrazole ring, and a thiazole ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, a pyrazole ring, and a thiazole ring . These rings are likely connected by single or double bonds, and the exact structure would depend on the specific synthesis process.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For example, the pyrazole ring is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a pyrazole ring often have good radical scavenging activity .

Scientific Research Applications

Organic Synthesis

This compound is used in Rhodium (III)-catalyzed C–H functionalization . It serves as a substrate for the synthesis of various organic compounds through the process of C–H alkenylation or the production of indazole derivatives . This application is crucial for creating complex molecules for pharmaceuticals and agrochemicals.

Flavouring Agent

The European Food Safety Authority (EFSA) has evaluated this compound as a potential flavouring agent. It is intended for use in specific food categories to enhance taste and aroma, although its use in beverages is limited .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Pyrazole derivatives have been shown to have diverse biological activities, including cytotoxic effects on human cell lines .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could include in vitro and in vivo studies to evaluate its potential therapeutic effects .

properties

IUPAC Name

2-(4-methylphenoxy)-5-(pyrazol-1-ylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-11-3-5-12(6-4-11)18-14-15-9-13(19-14)10-17-8-2-7-16-17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVFTDABANFPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(S2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.